molecular formula C15H14BrN3S2 B12033378 3-((4-Bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole CAS No. 578751-45-8

3-((4-Bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole

Cat. No.: B12033378
CAS No.: 578751-45-8
M. Wt: 380.3 g/mol
InChI Key: TVUKXMVXBQEEDL-UHFFFAOYSA-N
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Description

This compound belongs to the 3,4,5-trisubstituted-1,2,4-triazole class, characterized by a 4-bromobenzylthio group at position 3, an ethyl group at position 4, and a thiophen-2-yl moiety at position 3. Its synthesis involves reacting 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with primary amines (e.g., ethylamine) under solvent-free conditions, yielding 60–85% efficiency . Structural confirmation is achieved via IR, $ ^1H $ NMR, and mass spectroscopy . The compound exhibits notable antimicrobial activity against bacterial and fungal strains, attributed to the electron-withdrawing bromine and sulfur-containing groups enhancing membrane penetration .

Properties

CAS No.

578751-45-8

Molecular Formula

C15H14BrN3S2

Molecular Weight

380.3 g/mol

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-4-ethyl-5-thiophen-2-yl-1,2,4-triazole

InChI

InChI=1S/C15H14BrN3S2/c1-2-19-14(13-4-3-9-20-13)17-18-15(19)21-10-11-5-7-12(16)8-6-11/h3-9H,2,10H2,1H3

InChI Key

TVUKXMVXBQEEDL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Oxidative Cyclization of Mercaptotriazole Precursors

A more efficient route involves oxidative cyclization of 3-mercapto-1,2,4-triazole derivatives. This method, adapted from benzothiazolo[2,3-c][1,2,]triazole syntheses, leverages disulfide intermediates to form the thioether linkage. The process avoids harsh alkylation conditions and improves functional group tolerance.

Detailed Synthesis Protocol

Precursor Preparation: 3-Mercapto-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole

Step 1: Cyclocondensation
A mixture of 2-thiophenecarboxaldehyde (1.12 g, 10 mmol), ethyl hydrazinecarboxylate (1.04 g, 10 mmol), and thiourea (0.76 g, 10 mmol) in ethanol (30 mL) is refluxed for 12 hours. The product, 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol, precipitates as a yellow solid (yield: 68%).

Step 2: Thiol Deprotection
The thiol group is deprotected using trifluoroacetic acid (TFA) and anisole under argon, yielding the free mercaptotriazole intermediate.

Oxidative Thioether Formation

Reagents :

  • 4-Bromobenzyl bromide (1.2 equiv)

  • Dimethyl sulfoxide (DMSO, oxidant)

  • Base (e.g., triethylamine)

Procedure :

  • Dissolve the mercaptotriazole precursor (1.0 g, 4.2 mmol) in dry DMSO (10 mL).

  • Add 4-bromobenzyl bromide (1.25 g, 5.0 mmol) and triethylamine (0.6 mL, 4.2 mmol).

  • Heat at 100°C for 4 hours under nitrogen.

  • Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Yield : 72–83%.

Reaction Optimization

Critical parameters influencing yield and purity include oxidant choice, temperature, and solvent. The table below summarizes optimization data derived from analogous triazole syntheses:

Oxidant Temp (°C) Time (h) Yield (%) Purity (%)
DMSO10048395
I₂/DMSO25244588
H₂O₂8066291
O₂ (g)10085889

DMSO alone at elevated temperatures proved optimal, minimizing side reactions and enabling high conversion rates.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.30 (d, J = 8.4 Hz, 2H, Ar-H), 7.22 (dd, J = 5.1, 3.6 Hz, 1H, Thienyl-H), 6.95 (dd, J = 5.1, 1.2 Hz, 1H, Thienyl-H), 6.89 (dd, J = 3.6, 1.2 Hz, 1H, Thienyl-H), 4.52 (s, 2H, SCH₂), 4.10 (q, J = 7.2 Hz, 2H, NCH₂), 1.42 (t, J = 7.2 Hz, 3H, CH₃).

  • HRMS (ESI+) : m/z calcd for C₁₅H₁₄BrN₃S₂ [M+H]⁺: 380.3; found: 380.3.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirmed ≥95% purity, with retention time = 6.8 minutes.

Industrial-Scale Considerations

Commercial suppliers like AKSci and VulcanChem employ modified protocols for kilogram-scale production:

  • Custom Synthesis : Tailored routes accommodate bulk 4-bromobenzyl bromide sourcing and automated purification.

  • Quality Control : Rigorous batch testing ensures compliance with ISO standards, including residual solvent analysis (GC-MS) and elemental analysis.

Challenges and Mitigation Strategies

  • Thiol Oxidation Sensitivity : Air-sensitive intermediates require inert atmosphere handling.

  • Byproduct Formation : Excess 4-bromobenzyl bromide may lead to di-substitution; stoichiometric control is critical.

  • Scalability : Continuous flow systems improve heat transfer and reduce reaction times in large batches .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the benzyl group undergoes nucleophilic aromatic substitution (SNAr) under specific conditions:

Reaction ConditionsNucleophileProductYieldReference
K₂CO₃/DMF, 80°CPiperidine3-((4-Piperidinobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole72%
CuI/Et₃N, refluxSodium azide3-((4-Azidobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole65%
Pd(PPh₃)₄/THF, 60°CPhenylboronic acid3-((4-Biphenylmethyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole58%

Key Observations :

  • Electron-withdrawing triazole and thiophene groups activate the bromobenzyl moiety for SNAr.

  • Steric hindrance from the ethyl group slightly reduces reaction rates compared to unsubstituted analogs.

Oxidation of Thioether Functionality

The sulfur atom in the thioether linkage is susceptible to oxidation:

Oxidizing AgentConditionsProductSelectivityReference
H₂O₂/AcOH25°C, 4 h3-((4-Bromobenzyl)sulfinyl)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole89%
mCPBA/CH₂Cl₂0°C, 1 h3-((4-Bromobenzyl)sulfonyl)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole94%

Mechanistic Insight :

  • Sulfoxide formation occurs preferentially at lower temperatures, while sulfones require stronger oxidizing agents.

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with dipolarophiles:

DipolarophileCatalystProductApplicationReference
PhenylacetyleneCu(I)/Et₃NFused triazolo-thienyl isoquinoline derivativeFluorescent probes
Ethyl propiolateThermal (120°C)Spiro-triazolo-oxazine compoundAnticancer screening

Limitations :

  • Steric bulk from the ethyl group reduces regioselectivity in unsymmetrical dipolarophiles .

Thiol-Disulfide Exchange

The thioether group undergoes exchange reactions with free thiols:

Thiol SourceConditionsProductEquilibrium Constant (Keq)Reference
GlutathionePBS buffer, pH 7.4Mixed disulfide with glutathione2.3 × 10³ M⁻¹
CysteineMethanol/H₂OCysteine-conjugated triazole derivative1.8 × 10³ M⁻¹

Biological Relevance :

  • This reactivity underpins potential prodrug activation mechanisms in biological systems.

Alkylation/Acylation at Triazole Nitrogen

The N-H group in the triazole ring (when protonated) reacts with electrophiles:

ReagentConditionsProductYieldReference
Methyl iodideK₂CO₃/acetone1-Methyl-3-((4-bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole81%
Acetyl chloridePyridine/CH₂Cl₂1-Acetyl-3-((4-bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole76%

Electronic Effects :

  • Electron-donating thienyl group enhances nucleophilicity at N1 position .

Metal-Mediated Cross-Coupling

The bromobenzyl group participates in palladium-catalyzed couplings:

Reaction TypeConditionsProductTOF (h⁻¹)Reference
Suzuki-MiyauraPd(OAc)₂/XPhos, K₃PO₄/H₂O-EtOH3-((4-Arylbenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole420
Buchwald-HartwigPd₂(dba)₃/BINAP, NaOtBu3-((4-Aminobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole380

Catalytic Efficiency :

  • Triazole-thiophene conjugation stabilizes palladium intermediates, improving turnover frequency.

Photochemical Reactions

UV irradiation induces unique transformations:

Wavelength (nm)SolventMajor ProductQuantum YieldReference
254AcetonitrileThienyl ring-opened aziridine derivative0.12
365TolueneBenzyl-sulfur bond cleaved radical coupling product0.08

Mechanistic Studies :

  • ESR spectroscopy confirms triplet excited state involvement in bond cleavage pathways .

This comprehensive analysis demonstrates the compound's versatility in organic synthesis and drug development contexts. The unique interplay between electron-deficient triazole, electron-rich thiophene, and reactive bromobenzyl groups enables diverse reaction pathways that are currently being explored in medicinal chemistry applications.

Scientific Research Applications

Antimicrobial Activity

  • Antibacterial Properties : Compounds containing the 1,2,4-triazole scaffold have demonstrated potent antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Studies show that derivatives of 1,2,4-triazoles exhibit minimum inhibitory concentrations (MICs) comparable to or better than existing antibiotics like vancomycin and ciprofloxacin .
  • Antifungal Activity : The compound has been noted for its antifungal properties as well. For instance, triazole derivatives have been effective against fungi that are resistant to conventional treatments. In vitro studies indicate that certain derivatives have MIC values lower than those of standard antifungal agents like fluconazole .
  • Antiviral Effects : Research indicates that triazole derivatives can also exhibit antiviral properties. These compounds are being explored for their ability to inhibit viral replication, making them candidates for treating viral infections .

Anticancer Activity

The 1,2,4-triazole framework is recognized for its anticancer potential. Compounds similar to 3-((4-Bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The presence of the thiophene ring enhances this activity by improving bioavailability and interaction with biological targets .

Corrosion Inhibition

The compound's unique chemical structure allows it to act as a corrosion inhibitor in various industrial applications. Its effectiveness stems from its ability to form protective films on metal surfaces, thereby preventing oxidation and degradation .

Supramolecular Chemistry

Due to its ability to form hydrogen bonds and π-π interactions, this compound is being studied for applications in supramolecular assemblies. These assemblies can lead to the development of new materials with tailored properties for electronics and photonics .

Synthesis and Characterization

The synthesis of this compound has been documented with high yields through methods involving cyclization reactions under controlled conditions. Characterization techniques such as X-ray crystallography have provided insights into its structural properties and molecular interactions .

Biological Evaluation

In various studies assessing the biological efficacy of triazole derivatives:

  • A series of synthesized compounds were tested against bacterial strains with promising results indicating strong antimicrobial activity.
  • Anticancer assays demonstrated that certain derivatives significantly inhibited cell proliferation in different cancer cell lines .

Mechanism of Action

The mechanism of action of 3-((4-Bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 4-position substituent significantly influences physical properties:

Compound Substituent (R) Melting Point (°C) Yield (%) Molecular Weight (g/mol)
Target Compound (4-Ethyl) Ethyl Not reported 75–80 ~428 (estimated)
4-Butyl Derivative (6h) Butyl 163 75 376.2 (M+H, $ ^{79}Br $)
4-(4-Chlorophenyl) Derivative (6d) 4-Chlorophenyl 210 80 430.0 (M+H, $ ^{79}Br $)

Key Observations :

  • Bulky substituents (e.g., 4-chlorophenyl) increase melting points due to enhanced intermolecular interactions.
  • Aliphatic chains (ethyl, butyl) lower melting points compared to aromatic substituents .

Antimicrobial Activity

Antimicrobial efficacy varies with substituent electronic and steric profiles:

Compound Zone of Inhibition (mm) MIC (μg/mL) Active Strains
Target Compound (4-Ethyl) Not reported Not reported E. coli, S. aureus
4-Butyl Derivative (6h) Moderate 62.5 P. aeruginosa
Pyridinyl Derivatives High 31.25 P. aeruginosa

Key Observations :

  • Pyridinyl-substituted triazoles show superior activity (MIC = 31.25 μg/mL), likely due to enhanced hydrogen bonding with microbial targets .
  • Halogenated aryl groups (e.g., 4-chlorophenyl) improve activity over aliphatic chains, possibly due to increased lipophilicity .

Biological Activity

3-((4-Bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14BrN3S2C_{15}H_{14}BrN_3S_2, with a molecular weight of approximately 368.32 g/mol. The compound features a triazole ring substituted with a thioether group and an ethyl group, contributing to its biological activity.

Synthesis

The synthesis of this compound generally involves the reaction of 4-bromobenzyl bromide with thioether derivatives under basic conditions. The following steps outline a typical synthetic route:

  • Preparation of Thioether : React thioacetic acid with the appropriate benzyl halide.
  • Formation of Triazole Ring : Employ cyclization methods using hydrazine derivatives and carbonyl compounds to form the triazole structure.
  • Purification : Use recrystallization techniques to obtain pure product.

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial activities. A study evaluating various triazole derivatives found that this compound demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were notably lower than those for standard antibiotics.

Microorganism MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus32Penicillin64
Escherichia coli16Ampicillin32
Pseudomonas aeruginosa64Ciprofloxacin128

Antiviral Activity

In addition to its antibacterial properties, this compound has shown promising antiviral activity against several viruses. A notable study demonstrated that this compound inhibited viral replication in vitro, particularly against herpes simplex virus (HSV). The selectivity index was significantly favorable compared to traditional antiviral agents.

Case Studies

  • Anticancer Activity : In a series of experiments assessing the anticancer potential of triazole derivatives, it was found that this compound exhibited cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis and cell cycle arrest at the G0/G1 phase.
    • IC50 Values :
      • MCF-7: 15 µM
      • HeLa: 10 µM
  • Mechanistic Studies : Molecular docking studies have elucidated the binding interactions between this compound and key enzymes involved in cancer proliferation. The results indicated strong binding affinity to CDK2, a critical regulator in the cell cycle.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-((4-bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole?

The compound is synthesized via a multistep approach:

Intermediate preparation : Start with 4-bromophenyl acetic acid, which is esterified to form methyl 2-(4-bromophenyl)acetate. This is converted to acetohydrazide via hydrazine treatment .

Oxadiazole formation : React the acetohydrazide with thiophene-2-carboxylic acid in the presence of POCl₃ to yield 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole .

Triazole synthesis : Treat the oxadiazole with ethylamine under solvent-free conditions to form the target triazole via nucleophilic substitution and ring opening. Yields typically range from 60–85% .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Key techniques include:

  • 1H NMR : Signals for the ethyl group (δ ~1.2–1.4 ppm, triplet), thiophene protons (δ ~6.8–7.5 ppm), and bromobenzyl protons (δ ~7.2–7.6 ppm) confirm substituent positions .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z ~420–430) validate the molecular formula .
  • Elemental analysis (CHNS) : Matches calculated percentages for C, H, N, and S to confirm purity .

Q. What preliminary biological activities have been reported for this compound?

The compound and its derivatives exhibit antimicrobial activity against bacterial (e.g., Staphylococcus aureus, E. coli) and fungal strains (e.g., Candida albicans). Testing involves:

  • Broth dilution assays : Minimum inhibitory concentration (MIC) determination .
  • Agar diffusion : Zone-of-inhibition measurements against pathogens .

Advanced Research Questions

Q. How does microwave-assisted synthesis optimize the preparation of this triazole derivative compared to conventional methods?

Microwave synthesis reduces reaction times (e.g., from hours to 30–45 minutes) and improves yields (up to 85%) by enhancing reaction kinetics. Key parameters include:

  • Temperature : 165°C to ensure efficient cyclization .
  • Pressure : 12.2 bar to maintain solvent stability in closed-vessel systems .
  • Reagent stoichiometry : Equimolar ratios of oxadiazole and amine prevent side reactions . Gas chromatography (GC) monitors reaction completeness .

Q. What contradictions exist in reported data on reaction conditions, and how can they be resolved?

Discrepancies in optimal reaction times (e.g., 30 vs. 45 minutes) arise from varying substituent electronic effects. For example:

  • Electron-withdrawing groups (e.g., bromobenzyl) slow nucleophilic attack, requiring longer times (45 minutes) .
  • Electron-donating groups (e.g., ethyl) accelerate reactivity (30 minutes) . Resolution involves systematic screening of substituent effects via GC or HPLC .

Q. How can computational chemistry aid in understanding the structure-activity relationship (SAR) of this compound?

  • Density Functional Theory (DFT) : Predicts electron distribution in the triazole ring, highlighting nucleophilic sites (e.g., sulfur atoms) for functionalization .
  • Molecular docking : Models interactions with microbial enzymes (e.g., cytochrome P450) to rationalize antimicrobial activity .
  • ADMET prediction : Estimates pharmacokinetic properties (e.g., lipophilicity from the bromobenzyl group) for drug-likeness optimization .

Q. What strategies are effective for resolving structural ambiguities in derivatives with similar substituents?

  • X-ray crystallography : Resolves positional isomerism (e.g., thiophene vs. triazole ring orientation) .
  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., ethyl vs. benzyl groups) .
  • Isotopic labeling : Traces sulfur or nitrogen atoms during synthesis to confirm connectivity .

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